1-[1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one
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Overview
Description
1-[1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one is a synthetic organic compound with the molecular formula C12H10Cl2N2O This compound is characterized by the presence of a pyrazole ring substituted with a 2,4-dichlorophenyl group and a methyl group, along with an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters to form the pyrazole ring.
Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the 2,4-dichlorophenyl and methyl groups. This can be achieved through electrophilic aromatic substitution or nucleophilic substitution reactions.
Formation of the Ethanone Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale of production, batch or continuous flow processes can be employed to optimize yield and purity.
Catalysts and Solvents: The use of catalysts such as Lewis acids and solvents like dichloromethane or toluene can enhance reaction rates and selectivity.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ethanone group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects or biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorophenyl)ethanone: Similar structure but lacks the pyrazole ring.
5-Methyl-1H-pyrazole-4-carboxylic acid: Contains the pyrazole ring but different substituents.
2,4-Dichlorophenylhydrazine: Precursor in the synthesis of the target compound.
Uniqueness
1-[1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one is unique due to the combination of the pyrazole ring with the 2,4-dichlorophenyl and ethanone groups, which imparts distinct chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[1-(2,4-dichlorophenyl)-5-methylpyrazol-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c1-7-10(8(2)17)6-15-16(7)12-4-3-9(13)5-11(12)14/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQWMPHBOXPKHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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